

Commercial Availability and Applications of (R)-2-Aminopentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Aminopentan-1-ol

Cat. No.: B1352288

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

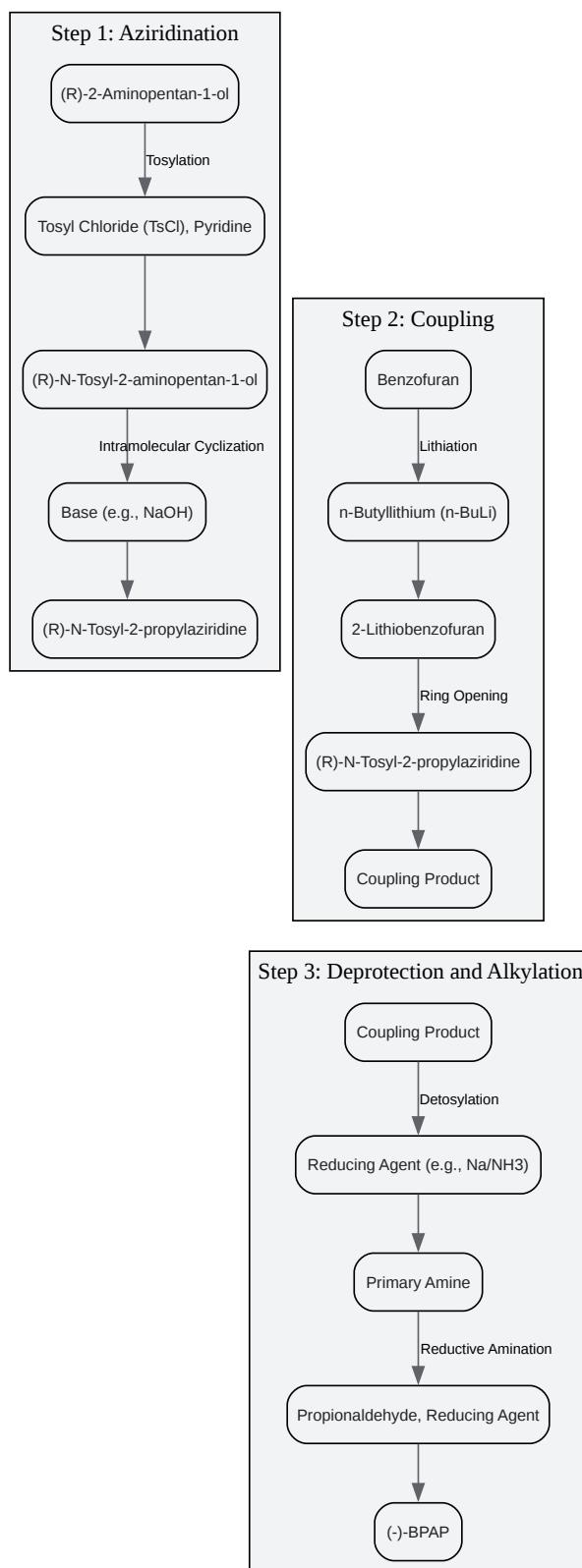
(R)-2-Aminopentan-1-ol, a chiral amino alcohol, serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its stereospecific nature makes it a valuable intermediate for the development of targeted therapeutics. This guide provides an in-depth overview of its commercial availability, key chemical properties, and significant applications, including detailed experimental protocols and pathway visualizations.

Commercial Suppliers and Physical Properties

(R)-2-Aminopentan-1-ol is commercially available from a range of chemical suppliers. The quality and specifications can vary, so it is crucial for researchers to consult the specific documentation provided by the vendor. Below is a summary of typical product specifications from major suppliers.

Supplier	Product Name	CAS Number	Purity	Optical Activity	Melting Point (°C)
Sigma-Aldrich	(R)-(-)-2-Amino-1-pentanol	80696-30-6	97%	[α] ₂₀ /D -17°, c = 1 in chloroform[1]	44-48[1]
Santa Cruz Biotechnology	(R)-(-)-2-Amino-1-pentanol	80696-30-6	-	-	-
Thermo Fisher Scientific	(R)-(-)-2-Amino-1-pentanol	80696-30-6	-	-	-
Molport	(2R)-2-aminopentan-1-ol hydrochloride	80696-30-6 (free base)	95%	-	-

Note: Specifications such as purity and optical activity may vary by batch. Always refer to the supplier's certificate of analysis for the most accurate information.


Key Synthetic Applications

(R)-2-Aminopentan-1-ol is a versatile chiral precursor for the synthesis of high-value molecules. Two notable examples are its use in the creation of a catecholaminergic activity enhancer and a potent Toll-like receptor (TLR) modulator.

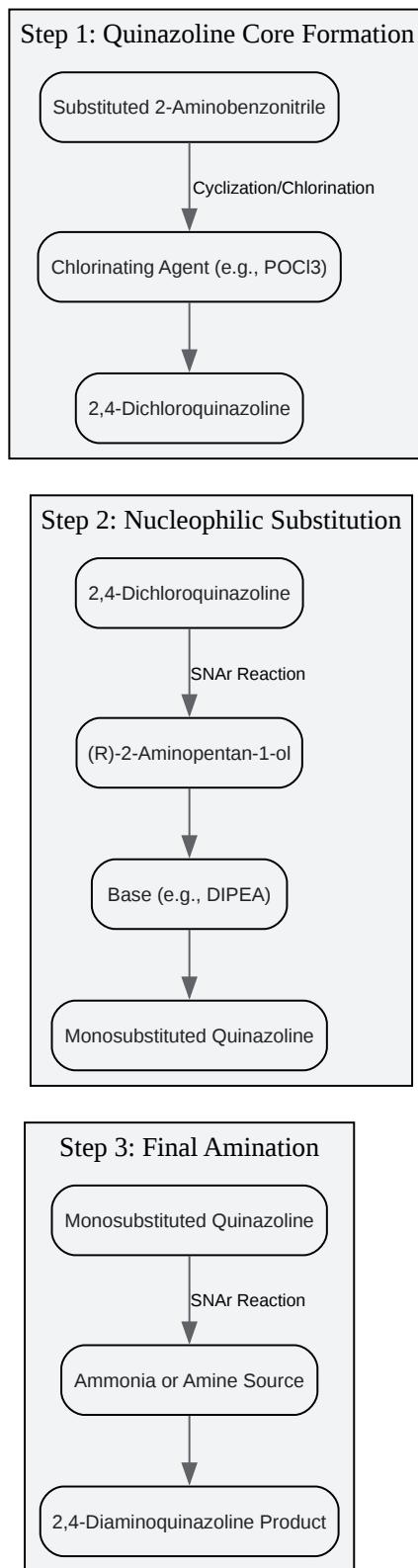
Synthesis of (-)-1-(Benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP)

(R)-2-Aminopentan-1-ol is a key starting material for the enantioselective synthesis of (-)-BPAP, a highly potent and selective catecholaminergic activity enhancer. The synthesis involves the conversion of the amino alcohol to a suitable intermediate, such as (R)-N-tosyl-2-propylaziridine, which is then coupled with benzofuran.

Experimental Workflow for the Synthesis of (-)-BPAP

[Click to download full resolution via product page](#)

Figure 1. Synthetic workflow for **(-)-BPAP** from **(R)-2-Aminopentan-1-ol**.


Detailed Experimental Protocol (Conceptual)

- Step 1: Synthesis of (R)-N-Tosyl-2-propylaziridine: **(R)-2-Aminopentan-1-ol** is reacted with tosyl chloride in the presence of a base like pyridine to form the corresponding tosyl-protected amino alcohol. Subsequent treatment with a strong base (e.g., sodium hydroxide) induces an intramolecular cyclization to yield the chiral aziridine intermediate.
- Step 2: Coupling with Benzofuran: Benzofuran is lithiated at the 2-position using a strong organolithium base such as n-butyllithium. The resulting 2-lithiobenzofuran then acts as a nucleophile, attacking the aziridine ring of (R)-N-tosyl-2-propylaziridine to form the carbon-carbon bond and open the aziridine ring.
- Step 3: Final Modifications: The tosyl protecting group is removed from the resulting secondary amine using a suitable reducing agent. The final step involves the N-propylation of the amine, typically through reductive amination with propionaldehyde and a reducing agent like sodium borohydride, to yield (-)-BPAP.

Synthesis of a Dual Toll-like Receptor (TLR) 7/8 Modulator

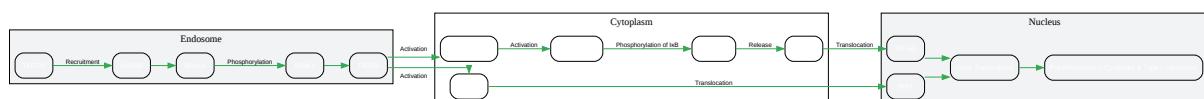
(R)-2-Aminopentan-1-ol is also utilized in the synthesis of 2,4-diaminoquinazolines, which have been identified as potent dual agonists for Toll-like receptors 7 and 8 (TLR7/8).^[1] These receptors are key components of the innate immune system, and their activation can trigger an immune response. The stereochemistry of the amino alcohol has been shown to be crucial, with the (R)-isomer leading to selective TLR8 agonism in some cases.

Experimental Workflow for 2,4-Diaminoquinazoline Synthesis

[Click to download full resolution via product page](#)

Figure 2. General synthetic workflow for a 2,4-diaminoquinazoline TLR7/8 modulator.

Detailed Experimental Protocol (Conceptual)


- Step 1: Formation of the Dichloroquinazoline Intermediate: The synthesis typically begins with a substituted 2-aminobenzonitrile which undergoes cyclization and chlorination, often using a reagent like phosphorus oxychloride (POCl₃), to form a 2,4-dichloroquinazoline core structure.
- Step 2: First Nucleophilic Aromatic Substitution (SNAr): The more reactive chlorine atom at the 4-position of the quinazoline ring is displaced by the amino group of **(R)-2-aminopentan-1-ol** in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
- Step 3: Second Nucleophilic Aromatic Substitution: The remaining chlorine atom at the 2-position is then substituted with an amino group, typically by reaction with ammonia or another amine, to yield the final 2,4-diaminoquinazoline product.

Role in Toll-like Receptor Signaling

The 2,4-diaminoquinazoline derivative of **(R)-2-aminopentan-1-ol** acts as a dual agonist for TLR7 and TLR8. These receptors are located in the endosomes of immune cells, such as dendritic cells and macrophages. Upon binding to their ligands (in this case, the synthetic agonist), TLR7 and TLR8 initiate a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, key mediators of the innate immune response.

This signaling is primarily mediated through the MyD88-dependent pathway.

TLR7/8 MyD88-Dependent Signaling Pathway

[Click to download full resolution via product page](#)**Figure 3.** Simplified TLR7/8 MyD88-dependent signaling pathway.

Pathway Description:

- Ligand Binding and Receptor Dimerization: The 2,4-diaminoquinazoline agonist binds to TLR7 and/or TLR8 within the endosome, inducing receptor dimerization.
- Recruitment of Adaptor Proteins: The dimerized receptors recruit the adaptor protein MyD88.
- Formation of the Myddosome: MyD88 then recruits and activates IRAK4 and IRAK1, forming a complex known as the Myddosome.
- Activation of Downstream Kinases: This complex activates TRAF6, which in turn activates the TAK1 complex.
- Activation of Transcription Factors: TAK1 activates the IKK complex, leading to the phosphorylation and degradation of I κ B, which releases the transcription factor NF- κ B. Simultaneously, TRAF6 can activate IRF7.
- Gene Transcription: NF- κ B and IRF7 translocate to the nucleus, where they induce the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF- α , IL-6) and type I interferons (e.g., IFN- α).^[2]

In conclusion, **(R)-2-aminopentan-1-ol** is a commercially accessible and highly valuable chiral building block for the synthesis of complex, biologically active molecules. Its utility in constructing specific enantiomers of pharmaceutical agents, such as catecholaminergic enhancers and immune modulators, underscores its importance in modern drug discovery and development. A thorough understanding of its properties, suppliers, and synthetic applications is essential for researchers in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Applications of (R)-2-Aminopentan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352288#commercial-availability-and-suppliers-of-r-2-aminopentan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com